molecular formula C5H10N2O3 B12941278 2,5-Diamino-4-oxopentanoic acid CAS No. 111652-32-5

2,5-Diamino-4-oxopentanoic acid

Cat. No.: B12941278
CAS No.: 111652-32-5
M. Wt: 146.14 g/mol
InChI Key: SURWICONOPIANU-UHFFFAOYSA-N
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Description

2,5-Diamino-4-oxopentanoic acid, also known as L-Glutamine, is a non-essential amino acid that plays a crucial role in various metabolic processes. It is synthesized from glutamic acid and ammonia and serves as a principal carrier of nitrogen in the body. This compound is an important energy source for many cells and is involved in numerous biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-4-oxopentanoic acid typically involves the reaction of L-glutamic acid with ammonia. One common method includes the use of benzyl chloroformate (CbzCl) to protect the amino group, followed by the addition of ammonia to form the desired product. The reaction is carried out in an aqueous medium with the pH maintained at 10-12 using sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the compound, which is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-4-oxopentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, substituted amino acids, and oxidized products. These derivatives have diverse applications in pharmaceuticals, agrochemicals, and other industries .

Scientific Research Applications

2,5-Diamino-4-oxopentanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Diamino-4-oxopentanoic acid involves its role as a nitrogen carrier and energy source. It is involved in the synthesis of proteins, nucleotides, and other essential biomolecules. The compound acts on various molecular targets, including enzymes involved in nitrogen metabolism and energy production pathways .

Comparison with Similar Compounds

Similar Compounds

    L-Glutamic acid: A precursor to 2,5-Diamino-4-oxopentanoic acid, involved in similar metabolic pathways.

    L-Glutamine-13C5: A labeled version used in metabolic studies.

    Levoglutamide: Another derivative with similar properties.

Uniqueness

This compound is unique due to its dual role as a nitrogen carrier and energy source. Its ability to participate in a wide range of biochemical reactions makes it indispensable in various fields of research and industry .

Properties

CAS No.

111652-32-5

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

2,5-diamino-4-oxopentanoic acid

InChI

InChI=1S/C5H10N2O3/c6-2-3(8)1-4(7)5(9)10/h4H,1-2,6-7H2,(H,9,10)

InChI Key

SURWICONOPIANU-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)C(=O)CN

Origin of Product

United States

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